7-Methyl-2,3-dihydrothieno[2,3-c]pyridine
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Overview
Description
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is known for its potential as a scaffold in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine typically involves the cyclization of thiophene derivatives. One common method includes the condensation of 3-amino-thiophene-2-carboxamides with formic acid, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can act as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs and the ability of the compound to form secondary interactions with the biological target .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: The parent compound, which lacks the methyl group at the 7-position.
Thieno[3,2-d]pyrimidine: A structurally related compound with a pyrimidine ring fused to the thiophene core.
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: A hydrogenated derivative with potential antiproliferative activity.
Uniqueness: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7-position can enhance its binding affinity to certain biological targets and modify its physicochemical properties .
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
7-methyl-2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2,4H,3,5H2,1H3 |
InChI Key |
XBWLTCJWNJPAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1SCC2 |
Origin of Product |
United States |
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